molecular formula C18H25ClN2O2 B5820929 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide

Katalognummer B5820929
Molekulargewicht: 336.9 g/mol
InChI-Schlüssel: FXPZTIAESYQUBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel selective antagonist of the kappa opioid receptor. It has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases.

Wirkmechanismus

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide is a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain, stress, and mood. By blocking the kappa opioid receptor, 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide can reduce the negative effects of stress and improve mood and motivation. It does not affect the mu or delta opioid receptors, which are responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has been shown to produce antidepressant and anxiolytic effects in preclinical studies. It can also reduce drug-seeking behavior in animal models of addiction and alleviate pain in various pain models. The compound has a long half-life and can be administered orally, making it a convenient option for chronic treatment.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the kappa opioid receptor, long half-life, and oral bioavailability. However, its limited solubility in water can make it challenging to prepare solutions for in vitro experiments. Additionally, its effects on other receptors and enzymes should be carefully evaluated to avoid potential off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide. First, its efficacy and safety should be further evaluated in clinical trials for various diseases. Second, its pharmacokinetic and pharmacodynamic properties should be optimized to improve its efficacy and reduce potential side effects. Third, its effects on other receptors and enzymes should be evaluated to identify potential off-target effects. Finally, its potential for combination therapy with other drugs should be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide is a novel selective antagonist of the kappa opioid receptor with promising potential for therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its efficacy and safety in preclinical studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development are needed to fully realize its therapeutic potential.

Synthesemethoden

The synthesis of 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzoic acid with 1,1-dimethylpropylamine to form 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl) piperidine-4-carboxamide. The compound is then purified using various chromatographic techniques to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, addiction, and pain. It has shown promising results in preclinical studies, and its efficacy and safety are being evaluated in clinical trials.

Eigenschaften

IUPAC Name

1-(4-chlorobenzoyl)-N-(2-methylbutan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-4-18(2,3)20-16(22)13-9-11-21(12-10-13)17(23)14-5-7-15(19)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPZTIAESYQUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.